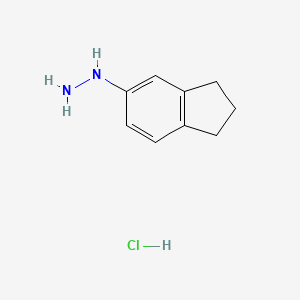

(2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride

Description

BenchChem offers high-quality (2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,3-dihydro-1H-inden-5-ylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2.ClH/c10-11-9-5-4-7-2-1-3-8(7)6-9;/h4-6,11H,1-3,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDTUDBCUGJLIFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Solubility of (2,3-Dihydro-1H-inden-5-yl)hydrazine Hydrochloride

This guide provides a comprehensive technical overview of the principles and methodologies for determining the aqueous solubility of (2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride. Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical foundations with practical, field-proven protocols to serve as a definitive resource for pre-formulation and analytical development.

Section 1: Introduction and Physicochemical Profile

(2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride is a substituted hydrazine derivative. As a hydrochloride salt of a basic compound, its aqueous solubility is expected to be significantly influenced by pH. Understanding its solubility is a cornerstone of early-stage drug development, impacting everything from the reliability of in vitro assays to the feasibility of oral dosage form development. Poor solubility can be a major obstacle, leading to low bioavailability and complicating toxicity assessments.

While specific experimental solubility data for (2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride is not widely published, this guide will establish the framework for its determination by examining the properties of its constituent parts and outlining gold-standard measurement techniques.

1.1. Compound Structure and Properties

-

Chemical Name: (2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride

-

Parent Compound: 2,3-dihydro-1H-inden-1-ylhydrazine[1]

-

Molecular Formula (Parent): C₉H₁₂N₂[1]

-

Molecular Weight (Parent): ~148.21 g/mol

-

Structure: The molecule consists of a dihydroindene core with a hydrazine group attached. The hydrochloride salt is formed by the protonation of one of the basic nitrogen atoms of the hydrazine moiety.

Table 1: Estimated Physicochemical Properties

| Property | Value / Expected Characteristic | Rationale & Significance |

|---|---|---|

| pKa (Predicted) | ~7-8 | The hydrazine moiety is basic. The pKa value is critical as it dictates the pH range over which the compound transitions between its ionized (more soluble) and non-ionized (less soluble) forms. |

| LogP (Predicted) | 1.0 - 2.0 | The dihydroindene group is hydrophobic, but the hydrazine group is polar. The hydrochloride salt form will have a much lower LogD at acidic pH, favoring aqueous solubility. |

| Form | Crystalline Solid | Hydrochloride salts are typically crystalline solids, which can have significant lattice energy that must be overcome for dissolution. |

Section 2: Theoretical Framework for Solubility of Ionizable Compounds

The solubility of an ionizable compound like (2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride is not a single value but rather a profile that depends on the pH of the aqueous medium.

2.1. The Role of pH and the Henderson-Hasselbalch Equation

As a salt of a weak base, the compound exists in equilibrium between its ionized (protonated) form and its non-ionized (free base) form. The total solubility (Stotal) is the sum of the intrinsic solubility of the free base (S₀) and the concentration of the soluble, ionized form.

The relationship between pH, pKa, and the ratio of these forms is described by the Henderson-Hasselbalch equation.[2][3] For a weak base, the total solubility (S) at a given pH can be expressed as:

S = S₀ (1 + 10(pKa - pH))

This equation illustrates that at pH values significantly below the pKa, the ionized form dominates, leading to higher aqueous solubility. Conversely, as the pH approaches and surpasses the pKa, the less soluble free base begins to precipitate, drastically reducing the total solubility. While this equation provides a foundational model, real-world solubility can deviate due to factors like self-association or drug-buffer interactions.[4]

2.2. Factors Influencing Solubility

Several physical and chemical factors can significantly alter the measured solubility of the compound:

-

Temperature : For most solids, solubility is an endothermic process, meaning it increases with temperature as the additional energy helps overcome the crystal lattice energy.[5][6] However, this is not universal and must be determined experimentally.

-

Common Ion Effect : Since the compound is a hydrochloride salt, its solubility can be suppressed in solutions that already contain a high concentration of chloride ions (e.g., hydrochloric acid or certain buffers).[7][8][9][10] This is a direct consequence of Le Châtelier's principle, where the addition of a product ion shifts the equilibrium toward the solid, undissolved state.[7]

-

Polymorphism : Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities. The most stable polymorph will have the lowest solubility. It is crucial to characterize the solid form used in solubility experiments.

-

Co-solvents and Excipients : The addition of organic co-solvents (e.g., ethanol, propylene glycol) or formulation excipients can either increase or decrease solubility and must be evaluated on a case-by-case basis.

Section 3: Experimental Determination of Solubility

Accurate solubility determination requires robust, well-controlled experimental methods. The choice of method often depends on the stage of drug discovery, balancing throughput with accuracy.

3.1. Thermodynamic (Equilibrium) Solubility: The Shake-Flask Method

The gold standard for determining thermodynamic solubility is the shake-flask method.[11] This technique measures the concentration of a compound in a saturated solution that is in equilibrium with an excess of the solid compound.

Workflow Diagram: Shake-Flask Method

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Protocol:

-

Preparation : Add an excess amount of solid (2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride to a series of glass vials. The amount should be sufficient to ensure that solid material remains at the end of the experiment.

-

Solvent Addition : To each vial, add a precise volume of a buffered aqueous solution at the desired pH (e.g., pH 1.2, 4.5, 6.8, 7.4).

-

Equilibration : Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for a sufficient period (typically 24 to 72 hours) to allow the system to reach equilibrium.

-

Phase Separation : After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. It is critical to separate the dissolved compound from the undissolved solid. This is typically achieved by centrifugation followed by removal of the supernatant or by filtering through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification : Accurately dilute the clear supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

3.2. Kinetic Solubility for High-Throughput Screening

In early drug discovery, kinetic solubility assays are often used for their high throughput.[12][13] These methods measure the concentration at which a compound precipitates when a concentrated DMSO stock solution is added to an aqueous buffer.[12][13][14] While faster, this method can sometimes overestimate solubility due to the formation of supersaturated solutions.[15] Nephelometry, which measures light scattering from precipitated particles, is a common high-throughput technique for this purpose.[16][17]

Section 4: Analytical Quantification by HPLC-UV

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is the most common and reliable method for quantifying the concentration of dissolved compounds in solubility studies.

4.1. Principle of Operation

The method relies on two key principles:

-

Chromatographic Separation : HPLC separates the analyte of interest from any impurities or excipients based on its physicochemical interactions with the stationary phase (the column) and the mobile phase (the solvent).[18][19]

-

UV Detection : As the analyte elutes from the column, it passes through a flow cell where a UV light beam is directed through it. The compound absorbs light at specific wavelengths, and the amount of absorbance is directly proportional to its concentration, as described by the Beer-Lambert Law.[20]

Workflow Diagram: HPLC-UV Quantification

Caption: General Workflow for HPLC-UV Analysis.

4.2. Self-Validating Protocol Steps

-

Specificity : The HPLC method must demonstrate that the analyte peak is well-resolved from any potential degradants or impurities.

-

Linearity : A calibration curve must be constructed using a series of standards of known concentration. The detector response (peak area) should be linear over the expected concentration range of the samples.

-

Accuracy and Precision : The method's accuracy (closeness to the true value) and precision (reproducibility) should be established by analyzing quality control (QC) samples at multiple concentration levels.

Section 5: Data Interpretation and Application

5.1. Constructing a pH-Solubility Profile

By performing shake-flask experiments across a range of pH values (e.g., from 1 to 9), a pH-solubility profile can be generated. This profile is a critical dataset for drug development.

Table 2: Hypothetical pH-Solubility Data for (2,3-Dihydro-1H-inden-5-yl)hydrazine HCl

| pH of Buffer | Measured Solubility (µg/mL) | Dominant Species | Implications |

|---|---|---|---|

| 1.2 | > 2000 | Ionized (Protonated) | High solubility expected in the stomach. |

| 4.5 | ~1500 | Ionized (Protonated) | Good solubility in the upper small intestine. |

| 6.8 | ~250 | Mixed Ionized/Non-ionized | Solubility is decreasing as pH approaches pKa. |

| 7.4 | < 50 | Primarily Non-ionized | Low solubility in the lower intestine; may limit absorption. |

5.2. Application in Drug Development

-

Biopharmaceutics Classification System (BCS) : Solubility data is a key component of the BCS, which classifies drugs based on their solubility and permeability to predict their in vivo performance.[21][22][23][24] A drug is considered "highly soluble" if its highest dose strength is soluble in 250 mL of aqueous media over a pH range of 1.2 to 6.8.[11][25] This classification can support biowaivers, reducing the need for in vivo bioequivalence studies.[21]

-

Formulation Development : Understanding the pH-solubility profile is essential for designing an effective oral dosage form. For a compound with low solubility at intestinal pH, formulation strategies such as salt selection, particle size reduction, or the use of solubility-enhancing excipients may be required.[26]

-

Assay Development : Knowledge of a compound's solubility limit is crucial for designing relevant and reliable in vitro biological assays, ensuring that the compound does not precipitate in the assay medium, which would lead to erroneous results.

Section 6: Conclusion

References

-

PubChem. (2,3-dihydro-1h-inden-1-yl)hydrazine dihydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9321, Hydrazine. Retrieved from [Link]

-

World Health Organization. (2019). Annex 4: Multisource (generic) pharmaceutical products: guidelines on registration requirements to establish interchangeability. WHO Technical Report Series, No. 1019. Retrieved from [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

- Bergström, C. A., & Avdeef, A. (2019). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). Molecular Pharmaceutics, 16(7), 2947–2957.

-

Chemistry LibreTexts. (2023). Common-Ion Effect in Solubility Equilibria. Retrieved from [Link]

-

Taylor, T. (2018). The LCGC Blog: UV Detection for HPLC – Fundamental Principle, Practical Implications. LCGC North America. Retrieved from [Link]

-

ICH. (2019). M9 Biopharmaceutics Classification System-Based Biowaivers. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Biochemistry, Dissolution and Solubility. In StatPearls. Retrieved from [Link]

- Glomme, A., März, J., & Dressman, J. B. (2005). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 12(3), 28-31.

-

CK-12 Foundation. (n.d.). Common Ion Effect on Solubility of Ionic Salts. Retrieved from [Link]

-

Wikipedia. (n.d.). Biopharmaceutics Classification System. Retrieved from [Link]

-

Agilent. (n.d.). Scaling Small Molecule Purification Methods for HPLC. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Temperature Effects on Solubility. Retrieved from [Link]

- Avdeef, A., Tsinman, K., & Tsinman, O. (2018). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). Molecular Pharmaceutics, 15(6), 2355–2367.

-

Taylor & Francis Online. (n.d.). Henderson Hasselbalch equation – Knowledge and References. Retrieved from [Link]

-

Certara. (2014). What is HPLC/UV?. Retrieved from [Link]

-

BMG LABTECH. (2004). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Precaution on use of hydrochloride salts in pharmaceutical formulation. PubMed. Retrieved from [Link]

-

GSC Online Press. (2024). An Overview of the Biopharmaceutics Classification System (BCS). Retrieved from [Link]

-

News-Medical.net. (n.d.). What is High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV)?. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). In vitro solubility assays in drug discovery. PubMed. Retrieved from [Link]

- Avdeef, A., Fuguet, E., Llinàs, A., Ràfols, C., Bosch, E., Völgyi, G., Verbić, T., Boldyreva, E., & Tsinman, O. (2016). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. ADMET & DMPK, 4(2), 117-178.

-

U.S. Food & Drug Administration. (2021). M9 Biopharmaceutics Classification System- Based Biowaivers. Retrieved from [Link]

-

Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

-

Wikipedia. (n.d.). Common-ion effect. Retrieved from [Link]

-

Avdeef, A. (2016). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. CORE. Retrieved from [Link]

-

ResearchGate. (2024). (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. Retrieved from [Link]

Sources

- 1. PubChemLite - (2,3-dihydro-1h-inden-1-yl)hydrazine dihydrochloride (C9H12N2) [pubchemlite.lcsb.uni.lu]

- 2. Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. CK12-Foundation [flexbooks.ck12.org]

- 9. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Common-ion effect - Wikipedia [en.wikipedia.org]

- 11. who.int [who.int]

- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 13. enamine.net [enamine.net]

- 14. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 17. bmglabtech.com [bmglabtech.com]

- 18. agilent.com [agilent.com]

- 19. news-medical.net [news-medical.net]

- 20. certara.com [certara.com]

- 21. database.ich.org [database.ich.org]

- 22. Biopharmaceutics Classification System - Wikipedia [en.wikipedia.org]

- 23. gsconlinepress.com [gsconlinepress.com]

- 24. Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 25. fda.gov [fda.gov]

- 26. ascendiacdmo.com [ascendiacdmo.com]

Spectroscopic Analysis of (2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the core spectroscopic techniques for the structural elucidation and characterization of (2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride. This compound, an important building block in medicinal chemistry and drug development, requires precise analytical verification to ensure its identity and purity. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven protocols.

Introduction

(2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride is a substituted indane derivative with the molecular formula C₉H₁₃ClN₂ and a molecular weight of 184.67 g/mol .[1] The structural integrity of such molecules is paramount for their intended biological activity and for meeting stringent regulatory standards. Spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for the unambiguous confirmation of its chemical structure. This guide will delve into the application of these techniques, explaining the rationale behind experimental choices and providing a framework for self-validating protocols.

Molecular Structure and Analysis Workflow

The analytical workflow is designed to provide orthogonal information, leading to a confident structural assignment.

Caption: Workflow for the spectroscopic analysis of (2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination, providing detailed information about the carbon-hydrogen framework. For (2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride, both ¹H and ¹³C NMR are essential.

A. ¹H NMR Spectroscopy: Unraveling the Proton Environment

Expertise & Experience: The choice of solvent is critical in NMR. Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable choice for hydrazine salts due to its ability to dissolve polar compounds and the fact that its residual peak does not overlap with key signals.[2][3] The acidic protons of the hydrazinium ion and the ammonium group can be broad and may exchange with residual water in the solvent.

Experimental Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry NMR tube.[3][4] Ensure complete dissolution, using sonication if necessary.[3]

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Lock the spectrometer on the deuterium signal of DMSO-d₆ and shim the magnetic field to achieve optimal homogeneity.[3]

-

Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum with a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.[3][4]

Predicted ¹H NMR Spectral Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| Hydrazinium Protons (-NH-NH₃⁺) | 8.0 - 10.0 | Broad Singlet | - | 4H |

| Aromatic H (H-4) | ~7.2 | d | ~8.0 | 1H |

| Aromatic H (H-6) | ~7.1 | d | ~2.0 | 1H |

| Aromatic H (H-7) | ~7.0 | dd | ~8.0, 2.0 | 1H |

| Aliphatic H (H-1, H-3) | ~2.9 | t | ~7.5 | 4H |

| Aliphatic H (H-2) | ~2.0 | quintet | ~7.5 | 2H |

Data Interpretation: The aromatic region is expected to show a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring. The aliphatic protons of the indane core will appear as coupled multiplets, with the protons on C1 and C3 being equivalent and coupling to the C2 protons. The protons of the hydrazinium group are expected to be downfield and broad due to quadrupolar relaxation and exchange.

B. ¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Expertise & Experience: A proton-decoupled ¹³C NMR spectrum is standard for simplifying the spectrum to single lines for each unique carbon atom. Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.[5]

Experimental Protocol:

-

Sample Preparation: A slightly more concentrated sample (20-50 mg in 0.6-0.7 mL of DMSO-d₆) is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.[4]

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A longer relaxation delay (2-5 seconds) and a larger number of scans are generally necessary to obtain a good signal-to-noise ratio.[4]

Predicted ¹³C NMR Spectral Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic C (C-5) | ~148 |

| Aromatic C (C-3a, C-7a) | ~145, ~135 |

| Aromatic CH (C-4, C-6, C-7) | ~128, ~125, ~115 |

| Aliphatic CH₂ (C-1, C-3) | ~32 |

| Aliphatic CH₂ (C-2) | ~25 |

Data Interpretation: The chemical shifts of the aromatic carbons are influenced by the electron-donating nature of the hydrazine group and the fused aliphatic ring. The aliphatic carbons of the indane moiety will appear in the upfield region of the spectrum.

II. Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The hydrochloride salt form will significantly influence the position and appearance of the N-H stretching vibrations.

Experimental Protocol:

-

Sample Preparation: The sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, mix a small amount of the sample with dry KBr powder and press it into a thin, transparent disk.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Hydrazinium) | 3200 - 2800 (broad) | Strong |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium |

| N-H Bend | 1600 - 1500 | Medium |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |

Data Interpretation: The most prominent feature will be a broad and strong absorption in the 3200-2800 cm⁻¹ region, characteristic of the N-H stretching vibrations of the hydrazinium ion. The aromatic C=C stretching bands and the aliphatic C-H stretches will also be clearly visible.

III. Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity. Electrospray ionization (ESI) is a soft ionization technique suitable for polar and salt-like compounds, which will likely produce a prominent protonated molecular ion of the free base.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition: Introduce the sample into the ESI source of the mass spectrometer. Acquire the spectrum in positive ion mode.

Predicted Mass Spectrometry Data:

| Ion | Predicted m/z |

| [M+H]⁺ (of free base) | 149.11 |

| [M]⁺ (molecular ion of free base) | 148.10 |

Data Interpretation: The mass spectrum is expected to show a base peak corresponding to the protonated molecule of the free base, (2,3-Dihydro-1H-inden-5-yl)hydrazine, at an m/z of 149.11. The molecular ion of the free base at m/z 148.10 may also be observed. Fragmentation may involve the loss of ammonia or the cleavage of the indane ring.

Conclusion

The combined application of NMR, IR, and MS provides a robust and comprehensive characterization of (2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride. The predicted data, based on the analysis of structurally related compounds and fundamental spectroscopic principles, serves as a reliable guide for the verification of this important chemical entity. The outlined protocols are designed to be self-validating, ensuring the scientific integrity of the analytical results.

References

- Zhou, D., Wang, Y., Jia, J., Yu, W., Qu, B., Li, X., & Sun, X. (n.d.).

- (2,3-Dihydro-1H-indol-5-ylmethyl)amine. (n.d.). MDPI.

- Hydrazine. (n.d.). SpectraBase.

- Phenylhydrazine hydrochloride(59-88-1) 1H NMR spectrum. (n.d.). ChemicalBook.

- 1,2-Diphenylhydrazine(122-66-7) 1H NMR spectrum. (n.d.). ChemicalBook.

- (2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride. (n.d.). BLDpharm.

- In-Depth Technical Guide to the Spectroscopic Analysis and Characterization of New Indan Deriv

- FIGURE 8. 1 H-and 13 C-NMR Spectra of benzohydrazine derivatives. The 1.... (n.d.).

- Ibanez, A. F. (2015). Synthesis and nuclear magnetic resonance spectroscopy of indane structures: indanes mono- and disubstituted in the pentagonal ring.

- Supporting Information for - The Royal Society of Chemistry. (n.d.).

- Foris, A. (2017). On NH Chemical Shifts, Part V: NH and NH2 Chemical Shifts of Hydrazides and Related Compounds.

- Selected Drug-Likeness Properties of 2-Arylidene-indan-1,3-dione Derivatives—Chemical Compounds with Potential Anti-Cancer Activity. (n.d.). PMC - NIH.

- Characterization of Hydrazine Derivative: Proposed Decomposition Mechanism and Structure Elucidation of Decomposition Compounds. (2025).

- Indane. (n.d.). NIST WebBook.

- Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of 2-Hydroxy-5-methylpyrazine. (n.d.). Benchchem.

- Indane. (n.d.). NIST WebBook.

- Figure 1. a) 1 H-NMR, b) 13 C-NMR, and c) 13 C-DEPT-135-NMR spectra of.... (n.d.).

- Comparative IR-spectra of hydrazine monohydrate, butanoyl chloride and.... (n.d.).

- Synthesis and Characterization of Some New Hydrazides and Their Deriv

- Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiprolifer

- 1-(2,3-dihydro-1h-inden-1-yl)piperazine. (n.d.). PubChemLite.

- Hydrazine dihydrochloride(5341-61-7) IR Spectrum. (n.d.). ChemicalBook.

Sources

(2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride derivatives and analogues

An In-depth Technical Guide to (2,3-Dihydro-1H-inden-5-yl)hydrazine Hydrochloride: Synthesis, Derivatization, and Therapeutic Potential

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (2,3-dihydro-1H-inden-5-yl)hydrazine hydrochloride and its analogues. Tailored for researchers, medicinal chemists, and drug development professionals, this document delves into the nuanced synthetic pathways, analytical characterization, and the significant pharmacological applications of this molecular scaffold, with a particular focus on its role in the development of monoamine oxidase inhibitors.

Introduction: The Indane-Hydrazine Scaffold

The (2,3-dihydro-1H-inden-5-yl)hydrazine core, often referred to as an indane-hydrazine, represents a privileged scaffold in medicinal chemistry. Its rigid bicyclic structure, composed of a benzene ring fused to a cyclopentane ring, provides a well-defined three-dimensional orientation for substituent groups. The introduction of a hydrazine moiety (-NHNH₂) at the 5-position unlocks a wealth of synthetic possibilities and confers significant biological activity.

Hydrazine derivatives are a cornerstone in pharmaceutical development, known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The N-N linkage serves as both a key structural motif and a reactive handle for creating diverse libraries of compounds, such as hydrazones and various nitrogen-containing heterocycles.[3] The indane-hydrazine framework is particularly noteworthy for its historical and ongoing importance in the development of Monoamine Oxidase Inhibitors (MAOIs), a class of drugs primarily used for treating depression and certain neurological disorders.[4][5]

Core Synthesis: From Amine to Hydrazine

The principal route to (2,3-dihydro-1H-inden-5-yl)hydrazine hydrochloride begins with the commercially available precursor, 5-aminoindan. The transformation is a classic two-step process involving diazotization followed by reduction. The choice of reducing agent in the second step is critical and dictates the efficiency, safety, and environmental impact of the synthesis.

Step 1: Diazotization of 5-Aminoindan

The initial step converts the primary aromatic amine of 5-aminoindan into a diazonium salt. This reaction is performed in a cold, acidic medium (typically with hydrochloric acid) by the portion-wise addition of sodium nitrite.

-

Causality of Experimental Choice: The reaction temperature must be strictly maintained between 0-5 °C. Aromatic diazonium salts are notoriously unstable at higher temperatures and can decompose violently or undergo unwanted side reactions, significantly reducing the yield and purity of the desired intermediate. The acidic environment is necessary to generate nitrous acid (HNO₂) in situ from sodium nitrite, which is the active diazotizing agent.

Step 2: Reduction of the Diazonium Salt

The intermediate diazonium salt is then reduced to the corresponding hydrazine. Several reducing agents can accomplish this transformation, each with distinct advantages and disadvantages.

-

Stannous Chloride (SnCl₂) Method: This is the most traditional and widely cited method.[6][7] Stannous chloride is a powerful and effective reducing agent for this conversion. However, its use presents significant drawbacks, particularly on an industrial scale. The process generates tin-based waste products, which are costly to remediate and pose environmental concerns.[8]

-

Sodium Sulfite/Bisulfite Method: An alternative involves using sodium sulfite or bisulfite.[7][8] This method avoids the use of heavy metals but may require more stringent control over reaction conditions to achieve high yields.

-

"Green" Reduction with L-Ascorbic Acid: A more environmentally benign approach utilizes L-ascorbic acid (Vitamin C) as the reducing agent.[9] This method is advantageous as it is performed in an entirely aqueous medium and avoids heavy metal waste, aligning with the principles of green chemistry.[9]

The resulting hydrazine is typically isolated as its hydrochloride salt to improve stability and ease of handling.

Derivatization and Analogue Development

The synthetic utility of (2,3-dihydro-1H-inden-5-yl)hydrazine lies in its capacity to serve as a building block for a vast array of derivatives. The terminal -NH₂ group of the hydrazine is a potent nucleophile, readily reacting with electrophiles to form new carbon-nitrogen and nitrogen-nitrogen bonds.

-

Hydrazone Formation: The most common derivatization involves the condensation reaction with aldehydes or ketones to form hydrazones.[3][10] This reaction is typically straightforward, often acid-catalyzed, and provides a simple method to introduce diverse substituents, allowing for extensive Structure-Activity Relationship (SAR) studies.[2]

-

Heterocycle Synthesis: The hydrazone intermediates or the parent hydrazine itself can be used to construct a variety of five- and six-membered heterocyclic rings, which are prevalent in pharmacologically active compounds.[1][11] Examples include pyrazoles, thiadiazoles, and triazoles.

-

N-Alkylation/N-Acylation: The hydrazine nitrogen atoms can be directly alkylated or acylated to produce substituted hydrazine derivatives, further expanding the chemical space for drug discovery.[12]

Pharmacological Significance: Monoamine Oxidase Inhibition

The primary therapeutic relevance of indane-hydrazine analogues stems from their activity as Monoamine Oxidase Inhibitors (MAOIs).

Mechanism of Action

Monoamine oxidases (MAO) are a family of enzymes (primarily MAO-A and MAO-B) bound to the outer membrane of mitochondria.[5] Their principal function is the oxidative deamination of monoamine neurotransmitters, such as serotonin, norepinephrine, and dopamine, in the presynaptic neuron.[5] This enzymatic degradation terminates the neurotransmitter's signal.

MAO inhibitors bind to and inactivate the MAO enzyme, preventing the breakdown of these neurotransmitters.[13] This leads to an accumulation of monoamines in the presynaptic neuron and an increased concentration in the synaptic cleft, thereby enhancing neurotransmission.[5] This potentiation of monoaminergic signaling is the basis for the antidepressant and anxiolytic effects of MAOIs.

-

MAO-A vs. MAO-B: The two isoforms have different substrate specificities and tissue distributions. MAO-A preferentially metabolizes serotonin and norepinephrine and is the primary target for antidepressant MAOIs.[5] MAO-B is more specific for dopamine and is a key target for drugs used in the treatment of Parkinson's disease.[4]

-

Reversible vs. Irreversible Inhibition: Inhibitors can bind either reversibly or irreversibly (by forming a covalent bond) to the enzyme, which significantly impacts their duration of action and side-effect profile.[13]

Analytical Characterization

Rigorous analytical chemistry is essential to verify the structure, identity, and purity of the synthesized compounds. A multi-technique approach ensures a self-validating system for quality control.

| Technique | Purpose | Expected Observations for (2,3-Dihydro-1H-inden-5-yl)hydrazine HCl |

| ¹H NMR | Structural Elucidation | Signals corresponding to aromatic protons on the indane ring, aliphatic protons of the five-membered ring (typically complex multiplets), and exchangeable protons from the -NHNH₃⁺ group. |

| ¹³C NMR | Carbon Skeleton Mapping | Resonances for aromatic and aliphatic carbons. The carbon attached to the hydrazine group will show a characteristic chemical shift. |

| FT-IR | Functional Group ID | Characteristic N-H stretching vibrations for the hydrazine salt, C-H stretches for aromatic and aliphatic groups, and C=C stretches for the benzene ring. |

| Mass Spec (MS) | Molecular Weight | Determination of the molecular ion peak corresponding to the free base form, confirming the molecular weight and aiding in fragmentation analysis. |

| HPLC | Purity Assessment | A single major peak under various conditions indicates high purity. Used to quantify impurities and monitor reaction progress.[14] |

Detailed Experimental Protocols

The following protocols are provided as a guide. Researchers must adapt them based on available laboratory equipment and adhere to all institutional safety guidelines.

Protocol 1: Synthesis of (2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride

Materials:

-

5-Aminoindan (1.0 eq)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂) (1.1 eq)

-

Stannous Chloride Dihydrate (SnCl₂·2H₂O) (3.0 eq)

-

Deionized Water

-

Ice Bath, Magnetic Stirrer, Round-bottom flasks, Buchner funnel

Procedure:

-

Amine Salt Formation: In a three-necked round-bottom flask equipped with a magnetic stirrer and thermometer, dissolve 5-aminoindan in concentrated HCl and deionized water. Cool the mixture to 0-5 °C using an ice-salt bath.

-

Diazotization: Prepare a solution of sodium nitrite in deionized water. Add this solution dropwise to the cooled amine salt solution, ensuring the temperature does not exceed 5 °C. Stir for an additional 30 minutes at this temperature after the addition is complete. Self-Validation Note: A positive test with starch-iodide paper indicates a slight excess of nitrous acid, confirming the completion of diazotization.

-

Reduction: In a separate, larger flask, prepare a solution of stannous chloride dihydrate in concentrated HCl. Cool this solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the stannous chloride solution via a dropping funnel. A precipitate will likely form. Maintain the temperature below 10 °C throughout the addition.

-

After addition, allow the reaction to stir for 2-3 hours, letting it slowly warm to room temperature.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

-

Purification: Wash the crude product with a small amount of cold water, followed by a suitable organic solvent (e.g., ethanol or diethyl ether) to remove impurities.

-

Dry the white to off-white solid product under vacuum to yield (2,3-dihydro-1H-inden-5-yl)hydrazine hydrochloride. Characterize using the analytical methods described in Section 5.

Protocol 2: General Synthesis of an Indanyl-Hydrazone Derivative

Materials:

-

(2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride (1.0 eq)

-

Aldehyde or Ketone (1.0-1.1 eq)

-

Ethanol or Methanol

-

Glacial Acetic Acid (catalytic amount)

-

Reflux condenser

Procedure:

-

Dissolution: Suspend (2,3-dihydro-1H-inden-5-yl)hydrazine hydrochloride in ethanol in a round-bottom flask.

-

Addition of Carbonyl: Add the selected aldehyde or ketone to the suspension.

-

Catalysis: Add a few drops of glacial acetic acid to catalyze the condensation.

-

Reaction: Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

-

Isolation: Cool the reaction mixture to room temperature. The product may precipitate directly from the solution. If not, reduce the solvent volume under reduced pressure.

-

Collect the solid product by vacuum filtration.

-

Purification: Wash the solid with cold ethanol and dry. If necessary, recrystallize from a suitable solvent (e.g., ethanol, ethyl acetate) to obtain the pure hydrazone derivative.

Conclusion and Future Directions

The (2,3-dihydro-1H-inden-5-yl)hydrazine hydrochloride scaffold is a validated and valuable starting point for the design of novel therapeutic agents. While its primary application has been in the field of MAOIs for neuropsychiatric disorders, the inherent versatility of the hydrazine functional group invites broader exploration. Future research should focus on:

-

Analogue Libraries: Synthesizing diverse libraries of hydrazones and heterocyclic derivatives to screen for other biological activities, such as anticancer, antimicrobial, or anti-inflammatory effects.[3][15]

-

MAO Isoform Selectivity: Fine-tuning substituents on the indane ring and the hydrazone moiety to develop inhibitors with high selectivity for either MAO-A or MAO-B, which can lead to improved therapeutic profiles and reduced side effects.

-

Green Synthetic Methods: Further optimization of environmentally friendly synthetic protocols, moving away from heavy-metal reagents like stannous chloride for large-scale production.[9]

By leveraging a deep understanding of its synthesis and reactivity, researchers can continue to unlock the full therapeutic potential of this important chemical entity.

References

-

Synthesis of Hydrazine Derivatives (Hydrazides). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Hydrazine synthesis by N-N coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- CN102964270B - Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite. (n.d.). Google Patents.

-

Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. (2022). National Center for Biotechnology Information. Retrieved from [Link]

-

Structural and Functional Characterization of Indane-Core CD4-Mimetic Compounds Substituted with Heterocyclic Amines. (2022). Figshare. Retrieved from [Link]

-

Monoamine Oxidase Inhibitors (MAOIs). (2023). National Center for Biotechnology Information. Retrieved from [Link]

-

Synthesis and Pharmacological Profile of Hydrazide Compounds. (2022). Research Journal of Pharmacy and Technology. Retrieved from [Link]

-

Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action. (2021). Frontiers in Pharmacology. Retrieved from [Link]

-

Diazonium compound. (n.d.). Wikipedia. Retrieved from [Link]

- WO2010142810A1 - Synthesis of hydrazines from hydroxylamine-o-sulphonic acid. (n.d.). Google Patents.

- US3129263A - Preparation of hydrazine derivatives. (n.d.). Google Patents.

-

Formulations and Role of Analytical Techniques in Chemical Industries. (2021). ResearchGate. Retrieved from [Link]

-

Hydralazine and Hydrazine Derivatives: Properties, Applications, and Repositioning Potential. (2024). PubMed. Retrieved from [Link]

-

Reactions of Aryl Diazonium Salts. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Monoamine releasing agent. (n.d.). Wikipedia. Retrieved from [Link]

- CN113801033A - Synthesis method of 2-aminoindan or derivatives thereof. (n.d.). Google Patents.

-

Monoamine Oxidase Inhibitors (MAOI) - Mechanism of Action. (2021). Psych Scene Hub. Retrieved from [Link]

-

Sensitivity Enhancement for Separation-Based Analytical Techniques Utilizing Solid-Phase Enrichment Approaches and Analyte Derivatization for Trace Analysis in Various Matrices. (2022). MDPI. Retrieved from [Link]

-

Iodinated 1,2-diacylhydrazines, benzohydrazide-hydrazones and their analogues as dual antimicrobial and cytotoxic agents. (2021). PubMed. Retrieved from [Link]

-

Hydrazine as Facile Nitrogen Source for Direct Synthesis of Amines over a Supported Pt Catalyst. (2020). ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

-

"Synthesis and Characterization of Hydrazine Derivatives." (2023). Anusandhanvallari. Retrieved from [Link]

-

Synthetic Aminoindanes: A Summary of Existing Knowledge. (2017). PubMed. Retrieved from [Link]

-

Heavy-Metal-Free Reduction Methodology for Large-Scale Synthesis Applicable to Heterocyclic and Arylhydrazines. (2008). ACS Publications. Retrieved from [Link]

-

Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. (2020). RSC Publishing. Retrieved from [Link]

-

Insights into the mechanisms of action of the MAO inhibitors phenelzine and tranylcypromine: a review. (1992). PubMed Central. Retrieved from [Link]

-

Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals. (2024). Preprints.org. Retrieved from [Link]

-

The Significance of Hydrazine Derivatives in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. (2012). National Center for Biotechnology Information. Retrieved from [Link]

-

An Overview of Different Analytical Techniques for Leukotriene Antagonists in Different Matrices. (2017). ResearchGate. Retrieved from [Link]

-

Flow in situ formation of hydrazine derivatives from diazonium salts. (2020). ResearchGate. Retrieved from [Link]

-

THE LOWER ALIPHATIC DERIVATIVES OF HYDRAZINE. (1951). DTIC. Retrieved from [Link]

-

26.4: Synthesis of Amino Acids. (2022). Chemistry LibreTexts. Retrieved from [Link]

-

A novel facile transformation to 1,2-bis(3-nitro-1-(1H-tetrazol-5-yl)-1H-1,2,4-triazol-5-yl)hydrazine salts. (2019). RSC Publishing. Retrieved from [Link]

-

Sequential two-step, one-pot microwave-assisted Urech synthesis of 5-monosubstituted hydantoins from L-amino acids in water. (2021). Beilstein Journals. Retrieved from [Link]

-

Synthesis of 2-Cinnamoyl-1,3-indandione Derivatives and their Reactions with Hydrazine, Hydroxylamine Hydrochloride, Thiourea, Secondary Amines and Diethyl Oxalate. (2007). ResearchGate. Retrieved from [Link]

Sources

- 1. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. psvmkendra.com [psvmkendra.com]

- 3. Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Monoamine Oxidase Inhibitors (MAOIs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. psychscenehub.com [psychscenehub.com]

- 6. Diazonium compound - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. CN102964270B - Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite - Google Patents [patents.google.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06845D [pubs.rsc.org]

- 11. rjptonline.org [rjptonline.org]

- 12. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]

- 13. Frontiers | Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action [frontiersin.org]

- 14. mdpi.com [mdpi.com]

- 15. Iodinated 1,2-diacylhydrazines, benzohydrazide-hydrazones and their analogues as dual antimicrobial and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Safety and Handling of (2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride

Abstract: This technical guide provides a comprehensive overview of the safety protocols and handling procedures for (2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride. Tailored for researchers, scientists, and drug development professionals, this document synthesizes known data for the specific compound with the extensive toxicological and safety information available for the parent hydrazine class of chemicals. The primary objective is to establish a framework for risk mitigation and ensure the safe and effective use of this compound in a laboratory setting. The guide covers hazard identification, personal protective equipment, storage, spill management, and waste disposal, emphasizing the causality behind each procedural recommendation.

Introduction and Compound Profile

(2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride is a substituted hydrazine derivative that serves as a building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. As with many hydrazine derivatives, its utility is counterbalanced by significant potential hazards that necessitate stringent safety measures.[1] While specific toxicological data for this compound is limited, the well-documented hazardous properties of hydrazine and its salts provide a strong basis for establishing conservative handling protocols.[2][3] Hydrazine and its derivatives are recognized for their high reactivity, potential carcinogenicity, and acute toxicity.[4][5] Therefore, a proactive and informed approach to safety is paramount.

This guide is structured to provide a logical progression from understanding the inherent hazards to implementing practical and effective safety protocols. It is predicated on the principle of "as low as reasonably achievable" (ALARA) for exposure and advocates for a culture of safety-conscious research.

Chemical and Physical Properties

A summary of the known properties of (2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride is presented in Table 1. The solid form of this compound mitigates some of the risks associated with volatile liquids, but the potential for dust generation during handling remains a primary route of exposure.

| Property | Value | Source |

| Molecular Formula | C₉H₁₃ClN₂ | |

| Molecular Weight | 184.67 g/mol | |

| Physical Form | Solid | |

| GHS Hazard Classification | Acute Toxicity 4 (Oral) | |

| Storage Class | 11 - Combustible Solids |

Hazard Identification and Risk Assessment

The primary hazards associated with (2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride are extrapolated from data on hydrazine and its salts. These compounds are known to be corrosive, carcinogenic, and acutely toxic upon inhalation, ingestion, or skin contact.[2][5][6]

Toxicological Profile

-

Acute Toxicity: (2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride is classified as harmful if swallowed. Hydrazine and its salts are known to be toxic in contact with skin and fatal if inhaled.[6][7] Symptoms of acute exposure can include severe irritation and burns to the skin and eyes, respiratory tract irritation, and effects on the central nervous system, such as headaches, nausea, seizures, and convulsions.[2][8]

-

Carcinogenicity: Hydrazine is classified as a Group B2, probable human carcinogen by the EPA and is considered a potential occupational carcinogen by NIOSH.[9][10] It is prudent to handle all hydrazine derivatives, including (2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride, as potential carcinogens.[2]

-

Skin Sensitization: Hydrazine and its derivatives can cause allergic skin reactions.[6][7]

Physical and Chemical Hazards

-

Flammability and Reactivity: While the subject compound is a solid, hydrazine itself is a flammable liquid and a dangerous fire and explosion hazard.[2] Hydrazine is highly reactive with oxidizing agents, acids, and certain metals.[2][11] It is crucial to avoid contact with incompatible materials.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with robust engineering controls, is essential for mitigating the risks associated with handling (2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride.

Engineering Controls

All work with (2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride must be conducted in a certified chemical fume hood to minimize inhalation exposure.[12] The fume hood should have adequate airflow and be located in a well-ventilated laboratory.[13]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory and should be selected based on a thorough risk assessment. The following PPE is required:

-

Hand Protection: Butyl rubber gloves are recommended for handling hydrazine and its derivatives.[14] Neoprene or nitrile gloves may also be suitable.[14] Double gloving is a recommended practice.

-

Eye and Face Protection: Chemical safety goggles and a face shield must be worn at all times.[14]

-

Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required. An apron or protective suit should be considered for larger quantities or when there is a significant risk of splashing.[14]

-

Respiratory Protection: If there is a potential for dust generation that cannot be controlled by the fume hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[6]

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is critical for preventing accidents and exposure.

Handling

-

Pre-use: Before handling, obtain and read the Safety Data Sheet (SDS).[7][15] Ensure all necessary PPE is available and in good condition.

-

During Use: Handle as a potential carcinogen.[2] Avoid creating dust. Use only non-sparking tools.[2] Keep away from heat, sparks, and open flames.[13]

-

Post-use: Thoroughly wash hands and any exposed skin after handling.[7] Decontaminate the work area.

Storage

Store (2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[6][13] It should be stored away from incompatible materials, such as oxidizing agents and strong acids.[11] The storage area should be secured and accessible only to authorized personnel.[6]

Emergency Procedures

Preparedness for emergencies is a critical component of a comprehensive safety plan.

Spills

-

Small Spills: For small spills within a fume hood, carefully clean up the material with an inert absorbent and place it in a sealed container for disposal.[12]

-

Large Spills: Evacuate the area and contact the appropriate emergency response team.[12]

Exposure

-

Inhalation: Move the affected person to fresh air immediately. Seek medical attention.[2][16]

-

Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[16]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[16]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.[16]

Waste Disposal

All waste containing (2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride must be treated as hazardous waste.[6][11]

-

Collect all waste in a clearly labeled, sealed container.

-

Dispose of the waste through an approved hazardous waste disposal program in accordance with all federal, state, and local regulations.[11][15]

Workflow and Process Visualization

The following diagram illustrates the key stages and decision points for the safe handling of (2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride in a research environment.

Caption: Workflow for the safe handling of (2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride.

Conclusion

The safe handling of (2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride demands a comprehensive understanding of its potential hazards, which are largely inferred from the well-established risks of the hydrazine class of compounds. By implementing robust engineering controls, mandating the use of appropriate personal protective equipment, and adhering to strict handling and disposal protocols, researchers can effectively mitigate these risks. A proactive and informed approach to safety is not merely a procedural requirement but a fundamental aspect of responsible scientific practice.

References

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Hydrazine. Retrieved from [Link]

-

Defense Technical Information Center. (n.d.). Safety and Handling of Hydrazine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Hydrazine Acute Exposure Guideline Levels. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Hydrazine Toxicology. Retrieved from [Link]

-

Occupational Safety and Health Administration. (n.d.). Hydrazine. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Hydrazine. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2009). Provisional Peer-Reviewed Toxicity Values for Hydrazine. Retrieved from [Link]

-

American Chemical Society Publications. (2013). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development. Retrieved from [Link]

-

Laboratory Safety. (2018). Standard Operating Procedure (SOP): Hydrazine. Retrieved from [Link]

-

WikEM. (2024). Hydrazine toxicity. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Hydrazine dihydrochloride, 99%. Retrieved from [Link]

-

ResearchGate. (2012). Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities. The Journal of Organic Chemistry. Retrieved from [Link]

-

EMSL Analytical, Inc. (2021). Identifying Occupational Exposure Risks to Hydrazine and Other Industrial Chemicals. Retrieved from [Link]

-

Angene Chemical. (n.d.). 2,3-dihydro-1H-inden-2-ylhydrazine;hydrochloride. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Hydrazine. PubChem. Retrieved from [Link]

-

PENTA. (2024). Hydrazine monohydrate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Hydrazine, dihydrochloride. PubChem. Retrieved from [Link]

-

Wikipedia. (n.d.). Hydrazine. Retrieved from [Link]

Sources

- 1. Hydrazine - Wikipedia [en.wikipedia.org]

- 2. nj.gov [nj.gov]

- 3. Hydrazine Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Identifying Occupational Exposure Risks to Hydrazine and Other Industrial Chemicals [emsl.com]

- 5. Hydrazine | H2N-NH2 | CID 9321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. wikem.org [wikem.org]

- 9. HYDRAZINE | Occupational Safety and Health Administration [osha.gov]

- 10. epa.gov [epa.gov]

- 11. apps.dtic.mil [apps.dtic.mil]

- 12. artscimedia.case.edu [artscimedia.case.edu]

- 13. pentachemicals.eu [pentachemicals.eu]

- 14. arxada.com [arxada.com]

- 15. fishersci.com [fishersci.com]

- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

thermal stability of (2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride

An In-Depth Technical Guide to the Thermal Stability of (2,3-Dihydro-1H-inden-5-yl)hydrazine Hydrochloride

Abstract

This technical guide provides a comprehensive framework for the evaluation of the , a molecule of interest in pharmaceutical development. Moving beyond rote protocol recitation, this document elucidates the scientific rationale behind each experimental choice, grounding the assessment in fundamental chemical principles and regulatory expectations. We will detail a multi-tiered strategy encompassing dynamic thermal analysis and isothermal stress testing, underpinned by the development of a robust, stability-indicating analytical method. The objective is to equip researchers, scientists, and drug development professionals with a self-validating system to thoroughly characterize the thermal behavior of this compound, ensuring safety, predicting shelf-life, and guiding formulation development.

Introduction: The Imperative of Thermal Stability

(2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride is a substituted hydrazine derivative, a class of compounds known for both its synthetic utility and its potential for energetic decomposition.[1] As with any active pharmaceutical ingredient (API) or intermediate, a thorough understanding of its thermal stability is not merely a regulatory checkbox but a cornerstone of safe and effective drug development. Thermal instability can lead to loss of potency, the formation of potentially toxic degradants, and in the case of hydrazines, significant safety risks due to exothermic events and gas evolution.[2]

The hydrochloride salt form is typically employed to enhance the stability and handling properties of the parent hydrazine base. However, this does not preclude thermal degradation. Therefore, a systematic investigation is required to identify the onset temperature of decomposition, characterize the energetics of these events, understand the degradation pathways, and ultimately define safe storage and handling conditions. This guide presents a logical, field-proven workflow for achieving these critical objectives.

Theoretical Framework: Anticipating Degradation Pathways

A robust stability program begins with a theoretical assessment of the molecule's inherent liabilities. The structure of (2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride suggests several potential pathways for thermal degradation.

-

N-N Bond Scission: The hydrazine moiety contains a relatively weak N-N single bond, which is often the point of initial cleavage in thermal decomposition pathways.

-

Dehydrochlorination: The hydrochloride salt can dissociate upon heating, releasing hydrogen chloride gas. This acidic gas can, in turn, catalyze further degradation of the organic molecule.

-

Oxidative Degradation: The hydrazine group is susceptible to oxidation, particularly in the presence of air (oxygen) at elevated temperatures. This can lead to a complex mixture of degradation products. The rate of decomposition for hydrazine is known to be affected by the presence of oxygen.[3]

-

Ring-Based Reactions: While the indane core is relatively stable, extreme thermal stress could lead to dehydrogenation or other rearrangements.

Understanding these potential pathways is crucial as it informs the choice of analytical techniques and the design of forced degradation studies intended to produce and identify these potential degradants.

Caption: Logical flow of potential thermal degradation pathways.

Experimental Strategy: A Multi-faceted Approach

A comprehensive thermal stability assessment relies on the integration of several analytical techniques. We advocate for a two-tiered approach: initial screening with dynamic thermal methods followed by in-depth kinetic analysis via isothermal stress testing.

Tier 1: Dynamic Thermal Analysis (TGA & DSC)

This initial phase provides a rapid assessment of the compound's bulk thermal behavior, identifying critical temperature ranges for subsequent studies.

Causality Behind the Choice:

-

Thermogravimetric Analysis (TGA) is selected to quantify mass loss as a function of temperature. This directly indicates at what temperature the compound begins to decompose into volatile products.

-

Differential Scanning Calorimetry (DSC) is chosen to measure the heat flow associated with thermal transitions. It can distinguish between endothermic events (like melting) and exothermic events (like decomposition), the latter being a critical safety concern for hydrazine derivatives.[4] The choice of crucible is paramount; incompatible materials can catalyze decomposition, leading to erroneous results.[5]

Experimental Protocol: TGA

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

-

Sample Preparation: Accurately weigh 3-5 mg of (2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride into a clean, tared ceramic or platinum pan.

-

Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere.

-

Thermal Program: Equilibrate the sample at 30°C. Ramp the temperature from 30°C to 400°C at a constant heating rate of 10°C/min.

-

Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (Tonset), often calculated as the intersection of the baseline tangent with the tangent of the decomposition step.

Experimental Protocol: DSC

-

Instrument Calibration: Calibrate the DSC for temperature and enthalpy using an indium standard.

-

Sample Preparation: Accurately weigh 1-3 mg of the sample into a hermetically sealed aluminum pan. Rationale: A hermetically sealed pan contains any evolved gases, preventing mass loss and allowing for the measurement of the total energy change. For safety screening of unknown energetic materials, a pinhole lid may be used to avoid dangerous pressure buildup.

-

Atmosphere: Maintain a static or slow-purging nitrogen atmosphere in the DSC cell.

-

Thermal Program: Equilibrate the sample at 30°C. Ramp the temperature from 30°C to a temperature just beyond the final event observed in TGA (e.g., 400°C) at a heating rate of 10°C/min.

-

Data Analysis: Record the heat flow versus temperature. Identify melting endotherms (Tm) and decomposition exotherms (Td), and integrate the peak areas to determine the enthalpy of these transitions (ΔH).

| Parameter | Thermogravimetric Analysis (TGA) | Differential Scanning Calorimetry (DSC) |

| Sample Mass | 3–5 mg | 1–3 mg |

| Heating Rate | 10 °C/min | 10 °C/min |

| Temperature Range | 30 °C to 400 °C | 30 °C to 400 °C |

| Atmosphere | Nitrogen (20–50 mL/min) | Nitrogen (static or slow purge) |

| Crucible | Ceramic or Platinum | Hermetically Sealed Aluminum |

Table 1: Typical parameters for initial thermal screening experiments.

Caption: Workflow for initial dynamic thermal analysis screening.

Tier 2: Isothermal Stress Testing (Forced Degradation)

While dynamic tests reveal at what temperature degradation occurs, isothermal studies reveal the rate of degradation under conditions relevant to storage and transport, as mandated by ICH guidelines.[6][7] This is a cornerstone of a self-validating protocol because it directly measures degradation over time, allowing for kinetic modeling.

Causality Behind the Choice: Forced degradation is performed to intentionally degrade the sample to a limited extent (typically 5-20%) to ensure that the analytical method used for quantification can effectively separate the intact drug from its degradation products.[8] This validates the "stability-indicating" nature of the method.

Experimental Protocol: Solid-State Thermal Stress Study

-

Sample Preparation: Accurately weigh a sufficient amount of (2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride into multiple clear glass vials (e.g., 10 mg per vial). Leave the vials open in a desiccator containing a saturated salt solution to control relative humidity (RH), or seal them if humidity effects are to be excluded.

-

Stress Conditions: Place the sets of vials into calibrated stability chambers or ovens at a minimum of two elevated temperatures (e.g., 60°C and 80°C). The temperatures are chosen based on the TGA/DSC results to be high enough to cause measurable degradation in a reasonable timeframe (e.g., 1-4 weeks) but well below the rapid decomposition temperature.

-

Time Points: At specified time intervals (e.g., T=0, 3 days, 7 days, 14 days, 28 days), remove one vial from each temperature condition.

-

Sample Analysis:

-

Allow the vial to cool to room temperature.

-

Quantitatively dissolve the contents in a suitable solvent (e.g., methanol/water) to a known concentration (e.g., 0.5 mg/mL).

-

Analyze the solution using a validated stability-indicating HPLC method (see Section 4) to determine the remaining percentage of the parent compound and the area percent of any degradation products.

-

-

Data Analysis: Plot the percentage of remaining parent compound versus time for each temperature. Use this data to determine the degradation kinetics and, via the Arrhenius equation, predict stability at long-term storage conditions.[9]

Sources

- 1. psvmkendra.com [psvmkendra.com]

- 2. ntrs.nasa.gov [ntrs.nasa.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. ema.europa.eu [ema.europa.eu]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 9. Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product - PMC [pmc.ncbi.nlm.nih.gov]

(2,3-Dihydro-1H-inden-5-yl)hydrazine Hydrochloride: A Comprehensive Reactivity Profile

Abstract

This technical guide provides an in-depth analysis of the reactivity profile of (2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride, a versatile intermediate in synthetic organic chemistry. The document elucidates the core chemical properties, stability, and, most importantly, the characteristic reactions of this compound. Key transformations, including the Fischer indole synthesis, pyrazole and indazole formation, and prospective N-arylation and reductive amination reactions, are discussed in detail. The causality behind experimental choices and the mechanistic underpinnings of these reactions are explored to provide researchers, scientists, and drug development professionals with a robust understanding of this molecule's synthetic utility. This guide is intended to serve as a foundational resource for the strategic application of (2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride in the design and synthesis of novel chemical entities.

Introduction

(2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride is a substituted aryl hydrazine that has garnered interest as a building block in medicinal chemistry and materials science. Its rigid, bicyclic indane core, coupled with the reactive hydrazine moiety, offers a unique scaffold for the construction of complex heterocyclic systems. The hydrochloride salt form enhances its stability and simplifies handling and storage. This guide will systematically explore the reactivity of this compound, providing both theoretical insights and practical guidance for its application in a research and development setting.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of (2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride is paramount for its safe and effective use in the laboratory.

| Property | Value | Source |

| CAS Number | 1184296-04-5 | |

| Molecular Formula | C₉H₁₃ClN₂ | |

| Molecular Weight | 184.67 g/mol | |

| Appearance | Solid | |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. |

Safety Profile:

(2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride is classified as a hazardous substance. It is toxic if swallowed, in contact with skin, or if inhaled. Furthermore, it may cause an allergic skin reaction and is suspected of causing cancer. It is also very toxic to aquatic life with long-lasting effects. Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Core Reactivity Profile

The reactivity of (2,3-Dihydro-1H-inden-5-yl)hydrazine is primarily dictated by the nucleophilic nature of the hydrazine functional group. The presence of the electron-donating indane ring system enhances the nucleophilicity of the terminal nitrogen atom. The hydrochloride salt can be neutralized in situ or prior to reaction to liberate the more reactive free base.

Fischer Indole Synthesis: A Gateway to Fused Indole Scaffolds

The Fischer indole synthesis is a cornerstone reaction of aryl hydrazines, enabling the construction of the indole ring system. This reaction proceeds by the acid-catalyzed condensation of an aryl hydrazine with an aldehyde or ketone to form a hydrazone, which then undergoes a-sigmatropic rearrangement to afford the indole product.

The use of (2,3-Dihydro-1H-inden-5-yl)hydrazine in this reaction provides a direct route to indolo[5,6-a]indane derivatives, which are of interest in medicinal chemistry due to their structural similarity to biologically active alkaloids.

Conceptual Workflow: Fischer Indole Synthesis

Caption: Generalized workflow of the Fischer Indole Synthesis.

Experimental Protocol (General):

-

To a solution of (2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid) is added the desired ketone or aldehyde (1.1 eq).

-

An acid catalyst (e.g., sulfuric acid, polyphosphoric acid, or a Lewis acid like zinc chloride) is added, and the mixture is heated to reflux.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and neutralized with a base (e.g., sodium bicarbonate solution).

-

The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Causality of Experimental Choices:

-

Solvent: The choice of solvent depends on the reactivity of the substrates and the catalyst used. Acetic acid can act as both a solvent and a catalyst.

-

Catalyst: The strength and type of acid catalyst can significantly influence the reaction rate and yield. Lewis acids are often effective for less reactive substrates.

-

Temperature: The reaction typically requires elevated temperatures to facilitate the-sigmatropic rearrangement.

Pyrazole and Indazole Synthesis: Access to Five-Membered Heterocycles

(2,3-Dihydro-1H-inden-5-yl)hydrazine is a key precursor for the synthesis of pyrazole and indazole derivatives. These heterocycles are prevalent in pharmaceuticals and agrochemicals.

3.2.1. Pyrazole Synthesis via Condensation with 1,3-Dicarbonyls

The reaction of hydrazines with 1,3-dicarbonyl compounds is a classical and efficient method for the synthesis of pyrazoles. The reaction proceeds through a condensation-cyclization sequence.

Diagram: Pyrazole Synthesis

Caption: Reaction pathway for pyrazole synthesis.

3.2.2. Indazole Synthesis

Indazoles, or benzopyrazoles, can be synthesized from substituted phenylhydrazines through various cyclization strategies. For instance, reaction with ortho-formylphenylboronic acids in the presence of a copper catalyst can yield indazole derivatives. While not directly demonstrated for (2,3-Dihydro-1H-inden-5-yl)hydrazine, this methodology presents a plausible route to novel fused indazole systems.

Prospective Reactivity: N-Arylation and Reductive Amination

3.3.1. N-Arylation Reactions

The nucleophilic nitrogen atoms of the hydrazine moiety can participate in N-arylation reactions, such as the Buchwald-Hartwig amination. This would allow for the introduction of various aryl or heteroaryl substituents, further diversifying the molecular scaffold.

3.3.2. Reductive Amination

Reductive amination of aldehydes and ketones with (2,3-Dihydro-1H-inden-5-yl)hydrazine would lead to the corresponding substituted hydrazines. This reaction typically involves the formation of a hydrazone intermediate, followed by reduction with a suitable reducing agent (e.g., sodium borohydride, sodium cyanoborohydride). Biocatalytic reductive aminations using imine reductases also present a modern and efficient alternative.

Applications in Drug Discovery and Development

The heterocyclic scaffolds accessible from (2,3-Dihydro-1H-inden-5-yl)hydrazine are of significant interest in drug discovery.

-